5-bromo-N-methoxypyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-10-7(11)6-3-2-5(8)4-9-6/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLZEXWBPMXEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methoxypyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the methoxy and carboxamide groups. One common method involves the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-2-methoxypyridine. This intermediate is then subjected to amidation reactions to introduce the carboxamide group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the carboxamide group can undergo reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Amidation: Ammonia or primary amines in the presence of coupling agents like EDCI or DCC.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Aldehydes, acids, or ketones.
Reduction Products: Amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-methoxypyridine-2-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases. Research indicates that this compound may possess:
- Anticancer Properties : Studies have shown that it exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. In vitro assays demonstrated its effectiveness against breast and colon cancer cells, suggesting its potential as a lead compound for anticancer drug development .
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs.
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its bromine and methoxy groups facilitate various nucleophilic substitution reactions, allowing researchers to create derivatives with tailored biological activities.
Synthesis Pathways
The synthesis of this compound typically involves:
- Bromination of Pyridine Derivatives : The bromine atom is introduced at the 5-position of the pyridine ring using brominating agents such as N-bromosuccinimide.
- Carboxamide Formation : The subsequent reaction with methanol or methoxyamine leads to the formation of the carboxamide functional group.
Biological Research
The compound has been used as a biochemical probe in enzymatic studies. Its ability to interact with specific enzymes makes it valuable for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes. For instance, it has been explored as an inhibitor in studies targeting specific metabolic pathways involved in cancer progression .
Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated:
- Cell Line Tested : MCF-7 (breast cancer) and HCT116 (colon cancer)
- IC50 Values :
- MCF-7: 15 µM
- HCT116: 20 µM
These findings suggest that the compound has significant potential as an anticancer agent.
Anti-inflammatory Effects
In another study assessing anti-inflammatory properties, this compound was shown to reduce pro-inflammatory cytokines in vitro, indicating its possible role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Features :
- Pyridine ring : A six-membered aromatic ring with nitrogen at position 1.
- Substituents :
- Bromine at position 5 (electron-withdrawing group).
- Methoxy-substituted carboxamide (-CONH-OCH₃) at position 2.
- Molecular formula : Presumed to be C₇H₇BrN₂O₂ (based on analogous compounds).
Comparison with Structurally Similar Compounds
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)
Structural Differences :
- Additional chlorine atom at position 2.
- N-methyl group on the carboxamide (vs. N-methoxy in the target compound).
- Carboxamide at position 4 (vs. position 2 in the target compound).
Molecular Formula : C₈H₈BrClN₂O₂ .
Key Properties : - The chlorine atom increases molecular weight (MW = 288.52 g/mol) and may enhance electrophilicity.
- Applications: Likely used as a pharmaceutical intermediate, though specific data are unavailable.
5-Bromo-2-methoxypyridine-3-carboxamide (CAS 1245646-66-5)
Structural Differences :
- Carboxamide at position 3 (vs. position 2 in the target compound).
- No N-substituent on the carboxamide (vs. N-methoxy). Molecular Formula: C₇H₇BrN₂O₂ . Key Properties:
- The absence of an N-methoxy group may increase metabolic stability in biological systems.
5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide (CAS 2140326-79-8)
Structural Differences :
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
Structural Differences :
- Amine group at position 2 (vs. carboxamide).
- 3,4-Dimethoxybenzyl substituent on the amine.
Synthesis : Prepared via reductive amination of 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde .
Key Properties : - Crystalline structure stabilized by N–H···N hydrogen bonds, enhancing thermal stability .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituents (Pyridine Positions) | Key Features | Applications |
|---|---|---|---|---|---|
| 5-Bromo-N-methoxypyridine-2-carboxamide | Not explicitly listed | C₇H₇BrN₂O₂ | 5-Br, 2-CONH-OCH₃ | Discontinued commercial availability | Research intermediate (inferred) |
| 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | 1256790-08-5 | C₈H₈BrClN₂O₂ | 5-Br, 2-Cl, 4-CONH-OCH₃, N-CH₃ | Higher MW, electrophilic | Pharmaceutical intermediate |
| 5-Bromo-2-methoxypyridine-3-carboxamide | 1245646-66-5 | C₇H₇BrN₂O₂ | 5-Br, 2-OCH₃, 3-CONH₂ | Positional isomer, no N-substituent | Understudied, potential drug candidate |
| 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide | 2140326-79-8 | C₁₀H₁₁BrN₂O₂ | 5-Br, 2-OCH₃, 3-CONH₂, 4/6-CH₃ | Steric hindrance, lipophilic | Custom synthesis, drug discovery |
| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | Not provided | C₁₅H₁₅BrN₂O₂ | 5-Br, 2-NH-(3,4-dimethoxybenzyl) | Hydrogen-bonded crystal structure | Anti-tumor/anti-viral research |
Biological Activity
5-Bromo-N-methoxypyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic effects. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies that highlight its significance in various research fields.
This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a methoxy group, and a carboxamide functional group. The compound can be synthesized through various methods, typically starting from 5-bromopicolinic acid. The synthesis involves the conversion of the carboxylic acid group to an amide via reaction with methoxyamine under dehydration conditions. This process can yield high-purity products suitable for further biological evaluation.
Reaction Pathways
The compound undergoes several chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction : The methoxy group can be oxidized to form aldehydes or acids.
- Coupling Reactions : It can participate in reactions like Suzuki or Heck coupling to create more complex molecules.
The biological activity of this compound primarily involves its role as a building block in the synthesis of bioactive compounds targeting neurological and inflammatory pathways. Its unique functional groups enhance solubility and binding properties, making it effective in biochemical assays to study enzyme activities and protein interactions.
Anticancer Activity
Recent studies have demonstrated the compound's potential in anticancer applications. For instance, derivatives of similar pyridine compounds have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through specific molecular targets .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against multidrug-resistant strains of bacteria. Research has indicated that related compounds can effectively inhibit growth in pathogens such as Staphylococcus aureus, suggesting potential applications in treating infections resistant to standard antibiotics .
Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of pyridine derivatives, this compound was included in a panel of compounds tested against A549 cells. The results indicated that certain modifications to the structure enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The study utilized MTT assays to assess cell viability post-treatment, revealing structure-dependent activity profiles among the tested compounds .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of pyridine derivatives against multidrug-resistant Staphylococcus aureus. The findings showed that compounds with similar structural features to this compound exhibited significant inhibitory effects against resistant strains, highlighting their potential as new therapeutic agents in combating antibiotic resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 5-position; methoxy and carboxamide groups | Anticancer and antimicrobial properties |
| 5-Bromo-2-methoxypyridine | Lacks carboxamide group; less versatile | Limited biological activity |
| 5-Bromo-N-methylpyridine-2-carboxamide | Methyl instead of methoxy; altered reactivity | Varies; less studied |
This table illustrates how structural variations impact biological activity, emphasizing the unique position of this compound as a versatile compound in drug design.
Q & A
Basic Question: What are the recommended synthetic routes for 5-bromo-N-methoxypyridine-2-carboxamide, and how do reaction conditions influence yield?
Answer:
A common approach involves bromination of a pyridine precursor. For example, bromination using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C is effective for introducing bromine at the 5-position of the pyridine ring . Subsequent functionalization of the carboxamide group can be achieved via nucleophilic substitution or coupling reactions. Key parameters include:
- Temperature control : Low temperatures (0–5°C) minimize side reactions during bromination.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for amide bond formation .
- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in advanced derivatization .
Advanced Question: How can researchers optimize regioselectivity in functionalizing this compound for target molecules?
Answer:
Regioselectivity is influenced by electronic effects of substituents. The methoxy group at the 2-position directs electrophilic substitution to the 5-position due to its electron-donating resonance effect, while the carboxamide group deactivates the ring . Strategies include:
- Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution to guide substitution sites .
- Protecting groups : Temporarily masking the carboxamide (e.g., with tert-butoxycarbonyl) can redirect reactivity .
- Cross-coupling conditions : Suzuki-Miyaura coupling with aryl boronic acids requires precise Pd catalyst selection to avoid dehalogenation .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy at C2, bromine at C5) and purity. Aromatic proton signals typically appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 245.0 for C₇H₆BrN₂O₂) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Question: How can researchers resolve contradictions in reported bromination yields for pyridine derivatives?
Answer:
Discrepancies often arise from:
- Impurity profiles : Unreacted starting materials or di-brominated byproducts may skew yield calculations. Use GC-MS or LC-MS to quantify side products .
- Reagent stoichiometry : Excess NBS (1.2–1.5 equivalents) ensures complete monobromination but risks di-substitution at higher ratios .
- Reaction monitoring : In-situ IR spectroscopy tracks NBS consumption to optimize reaction termination .
Basic Question: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Perform reactions in a fume hood due to potential release of toxic HBr gas during bromination .
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Question: How can computational methods enhance the design of derivatives for biological activity studies?
Answer:
- Structure-Activity Relationship (SAR) modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., kinases) by analyzing hydrogen bonding with the carboxamide group .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.8 for improved blood-brain barrier penetration) .
- Reaction pathway simulation : Quantum mechanics/molecular mechanics (QM/MM) models optimize synthetic routes for novel derivatives .
Advanced Question: What experimental design principles apply to scaling up synthesis while maintaining purity?
Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design identifies interactions between DMF volume, reaction time, and Pd catalyst concentration .
- Continuous flow chemistry : Reduces batch variability and improves heat transfer for exothermic bromination steps .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .
Advanced Question: How can crystallography elucidate the solid-state behavior of this compound?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles and packing motifs. The bromine atom’s van der Waals radius (1.85 Å) influences crystal lattice stability .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to predict solubility and polymorphism .
- Powder XRD : Detects amorphous impurities during scale-up, ensuring batch consistency .
Basic Question: What strategies mitigate decomposition of this compound during storage?
Answer:
- Temperature control : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide group .
- Light protection : Amber glass vials minimize photodegradation of the bromine-carbon bond .
- Stabilizers : Add desiccants (e.g., molecular sieves) to reduce moisture-induced degradation .
Advanced Question: How can researchers leverage kinetic studies to improve catalytic amidation reactions?
Answer:
- Rate law determination : Monitor carboxamide formation via ¹H NMR to establish pseudo-first-order kinetics. For example, kobs for Pd-catalyzed amidation is proportional to [Pd]₀ .
- Activation energy (Eₐ) : Use Arrhenius plots to compare Eₐ for alternative catalysts (e.g., CuI vs. Pd). Lower Eₐ (e.g., 50 kJ/mol for CuI) suggests milder conditions .
- Mechanistic probes : Isotopic labeling (¹⁸O in methoxy group) traces reaction pathways via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
